molecular formula C20H15NO4 B8497514 2-Nitrophenol diphenyl acetate

2-Nitrophenol diphenyl acetate

Cat. No.: B8497514
M. Wt: 333.3 g/mol
InChI Key: ZUWOIEBBBGOQBQ-UHFFFAOYSA-N
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Description

2-Nitrophenyl acetate (CAS 610-69-5) is an organic ester derived from acetic acid and 2-nitrophenol. Its molecular formula is C₈H₇NO₄, with a molecular weight of 181.1455 g/mol . Structurally, it consists of a phenyl ring substituted with a nitro (-NO₂) group at the ortho position and an acetyloxy (-OAc) group. Key synonyms include o-nitrophenyl acetate and acetic acid, 2-nitrophenyl ester.

This compound is primarily utilized in chemical synthesis and research, particularly as a precursor for agrochemical intermediates . Its reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of adjacent positions.

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

(2-nitrophenyl) 2,2-diphenylacetate

InChI

InChI=1S/C20H15NO4/c22-20(25-18-14-8-7-13-17(18)21(23)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

ZUWOIEBBBGOQBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of 2-nitrophenyl acetate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-Nitrophenyl acetate 610-69-5 C₈H₇NO₄ 181.15 o-NO₂, -OAc Agrochemical intermediates
4-Nitrophenyl acetate Not provided¹ C₈H₇NO₄ 181.15 p-NO₂, -OAc Enzymatic assays
3-Methyl-2-nitrophenyl acetate 1064779-59-4 C₉H₉NO₄ 195.17 o-NO₂, -OAc, -CH₃ Synthetic intermediates
(2-Methyl-6-nitrophenyl) acetate 70277-91-7 C₉H₉NO₄ 195.17 m-NO₂, -OAc, -CH₃ Research chemicals
Ethyl 2-[(2-nitrophenyl)amino]acetate 5428-05-7 C₁₀H₁₂N₂O₄ 224.21 o-NO₂, -NHCH₂COOEt Pharmaceutical precursors

¹p-Nitrophenyl acetate is widely referenced in enzymatic studies but lacks explicit CAS data in the provided evidence.

Key Observations:

Positional Isomerism: The ortho (2-), meta (3-), and para (4-) nitro substitutions significantly alter reactivity. 4-Nitrophenyl acetate is more thermally stable due to reduced steric strain, making it preferable in kinetic studies .

Methyl Substitution : Adding methyl groups (e.g., 3-Methyl-2-nitrophenyl acetate) increases molecular weight and hydrophobicity, which may enhance lipid solubility for agrochemical delivery .

Functional Group Variation: Ethyl 2-[(2-nitrophenyl)amino]acetate introduces an aminoethyl moiety, enabling peptide coupling reactions in drug discovery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-nitrophenol diphenyl acetate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of 2-nitrophenol derivatives often employs nitration or transesterification reactions. For example, cerium(IV) ammonium nitrate (CAN) has been used to achieve regioselective nitration of phenol derivatives, yielding 2-nitrophenol with high purity (confirmed via GC/MS) . For esterification, transesterification catalysts like metal oxides or lipases can facilitate the reaction between 2-nitrophenol and diphenyl carbonate. Key parameters include temperature (e.g., 80–120°C for transesterification), solvent polarity (e.g., toluene or DMF), and catalyst loading (1–5 mol%). Column chromatography with hexane-ethyl acetate (9:1) is recommended for purification .

Q. How can researchers optimize purification techniques for this compound to ensure high yields and purity?

  • Methodological Answer : Purification challenges arise due to the compound’s sensitivity to heat and polarity. Recrystallization using ethyl acetate/hexane mixtures or gradient column chromatography (silica gel, 60–120 mesh) with eluents like dichloromethane:methanol (95:5) are effective. Evidence from nitrophenol purification shows that slow cooling during recrystallization minimizes co-precipitation of byproducts (e.g., 4-nitrophenol isomers) . For scale-up, centrifugal partition chromatography (CPC) with biphasic solvent systems (e.g., heptane-ethyl acetate-methanol-water) improves recovery rates.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic protons (δ 6.9–8.0 ppm) and acetate methyl groups (δ 2.1–2.3 ppm). Discrepancies in chemical shifts may arise from solvent polarity or impurities .
  • GC/MS : Electron ionization (EI) at 70 eV with a DB-5MS column confirms molecular ion peaks (e.g., m/z 301 for 2-nitrophenyl-β-D-galactopyranoside analogs) and fragments .
  • Melting Point : Reported mp ranges (e.g., 138–142°C for 2-nitrophenylacetic acid) should align with literature values; deviations >2°C indicate impurities .

Advanced Research Questions

Q. How do catalytic systems (e.g., Fe(II)/nanocomposites) enhance the reduction efficiency of 2-nitrophenol derivatives in environmental applications?

  • Methodological Answer : Fe(II) acetate in microbial fuel cells (MFCs) facilitates abiotic reduction of 2-nitrophenol (2-NP) via electron transfer at the cathode, achieving >90% conversion at pH 6–7 . For heterogeneous catalysis, cellulose acetate/CuO nanocomposites (synthesized via laser ablation) show high activity for 2-NP reduction, with rate constants (k) up to 0.12 min⁻¹ under visible light . Kinetic studies should compare pseudo-first-order models and assess catalyst stability via cyclic voltammetry.

Q. What strategies mitigate contradictions in biodegradation data for this compound across different microbial systems?

  • Methodological Answer : Discrepancies in biodegradation rates (e.g., UASB reactors using acetate vs. glucose) often stem from carbon source bioavailability. Acetate supports higher microbial diversity (e.g., Pseudomonas spp.), enhancing 2-NP degradation by 30% compared to methanol . Standardize testing conditions: hydraulic retention time (HRT = 24 h), COD/NO₃⁻ ratio = 10, and inoculum acclimation periods (≥14 days). Metagenomic profiling (16S rRNA sequencing) can identify keystone degraders.

Q. How do structural modifications (e.g., deuteration or substituent positioning) affect the stability and reactivity of this compound?

  • Methodological Answer : Deuterated analogs (e.g., 4-nitrophenol-2,3,5,6-d₄) exhibit altered kinetic isotope effects (KIE) in reduction reactions, with kH/kD ≈ 2.5 due to weakened O–H bonds . Substituent positioning (ortho vs. para) influences photostability: ortho-nitro groups enhance UV absorption (λmax ~350 nm), accelerating photodegradation in aqueous media. Accelerated stability testing (40°C/75% RH for 6 months) quantifies decomposition pathways .

Q. What advanced materials (e.g., MOFs or graphene hybrids) improve the photocatalytic degradation of this compound?

  • Methodological Answer : ZnCo₂O₄-rGO nanocomposites (synthesized via reflux) achieve 98% 4-NP removal under visible light via ·OH radical generation . For MOF-based systems, Bi₂MoO₆ anchored on ZIF-8 shows enhanced Cr(VI)/2-NP co-removal (99% efficiency, pH 5) due to oxygen vacancies acting as electron traps . Characterize materials using BET (surface area >200 m²/g), XRD (crystallinity), and XPS (defect states).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR or melting point data for 2-nitrophenol derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.94 ppm vs. δ 7.85 ppm for aromatic protons) may arise from solvent effects or residual water. Re-run spectra in anhydrous deuterated solvents and calibrate using TMS. For melting points, DSC analysis (heating rate 10°C/min) resolves polymorphic forms. Cross-validate with HPLC purity (>98%) to rule out impurity interference .

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